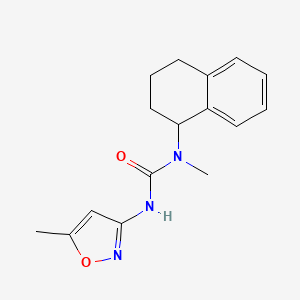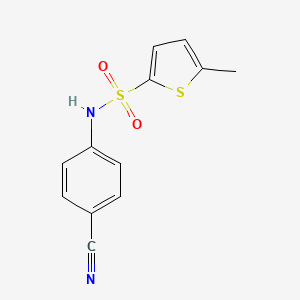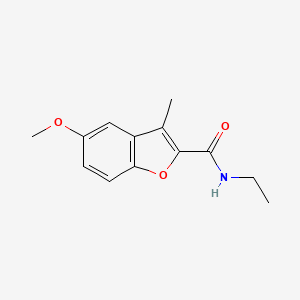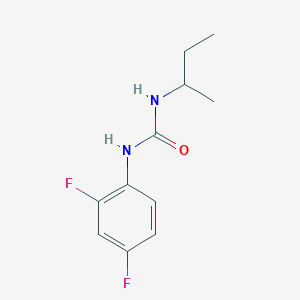![molecular formula C15H16N2O2S B7455599 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)
2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide, also known as PES, is a chemical compound that has been widely studied in the field of medicinal chemistry. PES has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory activity, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting these enzymes, 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide can induce changes in gene expression that lead to the death of cancer cells.
Biochemical and Physiological Effects
2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the inhibition of bacterial growth. 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide is that it has shown promising results in various scientific research applications, making it a potentially valuable tool for further study. However, there are also limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide, including:
1. Further investigation of its anticancer properties, particularly in the treatment of other types of cancer.
2. Exploration of its potential as an anti-inflammatory and antibacterial agent.
3. Development of new synthesis methods to improve its solubility and reduce its toxicity.
4. Investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders.
5. Exploration of its potential as a tool for drug delivery, particularly in the treatment of cancer.
Synthesemethoden
The synthesis of 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide involves the reaction of 2-bromoacetophenone with pyridine-2-yl-ethylamine in the presence of sodium hydride. The resulting product is then treated with sulfuric acid to form 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has shown potential as an anticancer agent, particularly in the treatment of breast cancer. Studies have shown that 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has also been found to have anti-inflammatory and antibacterial properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-2-phenyl-N-(1-pyridin-2-ylethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-13(15-9-5-6-11-16-15)17-20(18,19)12-10-14-7-3-2-4-8-14/h2-13,17H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVACLQBYJKQPNJ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455528.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455554.png)

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7455565.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)


![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)